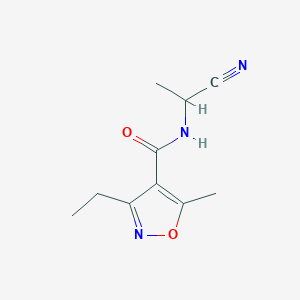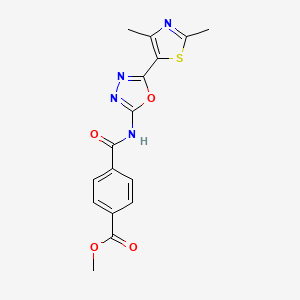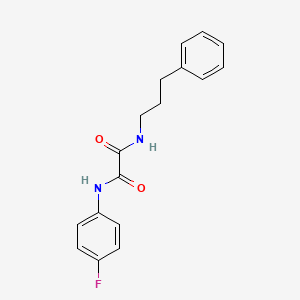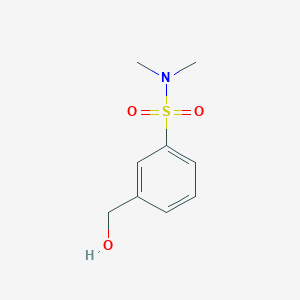
N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). The compound also has a cyanoethyl group (-C≡N) and a carboxamide group (-CONH2) attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The oxazole ring could be formed through a cyclization reaction. The cyanoethyl group might be introduced through a nitrile addition reaction, and the carboxamide group could be formed through an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The oxazole ring is aromatic and planar. The cyanoethyl group would introduce a linear, sp-hybridized carbon atom into the structure. The carboxamide group would have a planar geometry around the carbonyl carbon and a tetrahedral geometry around the amide nitrogen .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. The oxazole ring, being aromatic, might undergo electrophilic aromatic substitution. The nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions. The carboxamide group could participate in amidation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Macrolides and Other Compounds
Oxazoles have been identified as masked forms of activated carboxylic acids, which can form triamides upon reaction with singlet oxygen. This property is utilized in the synthesis of complex molecules, such as macrolides, which include compounds like recifeiolide and curvularin. The oxidation-acylation sequence leveraging oxazoles proves to be a strategic method in synthetic organic chemistry for constructing intricate molecular frameworks (Wasserman, Gambale, & Pulwer, 1981).
Catalyzed Intramolecular Cyclization
Research on oxazoles has also led to the development of efficient synthesis methods for 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization. This approach is significant for creating highly functionalized novel β-(methylthio)enamides, which are precursors to a variety of substituted oxazoles with potential pharmaceutical applications (Kumar, Saraiah, Misra, & Ila, 2012).
Antimicrobial Agents
The discovery of novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-substituted variants, has revealed potent antimicrobial activities against primary pathogens. These compounds have demonstrated selective action against bacterial strains like Staphylococcus aureus and pathogenic yeast Candida albicans, highlighting the potential of oxazole derivatives in developing new antimicrobial therapies (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Enantioselective Synthesis
The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate showcases the application of oxazole derivatives in achieving high optical purity in synthesized compounds. This process, involving Pd-catalyzed amide coupling and subsequent formation of oxazoles, underlines the importance of oxazoles in the synthesis of optically active compounds with potential medicinal value (Magata, Nagano, Endo, Kawaida, Nagaoka, Hirokawa, & Maezaki, 2017).
Mechanism of Action
Future Directions
The study and application of this compound could open up new avenues in various fields like medicinal chemistry, materials science, and synthetic chemistry. Its unique structure and functional groups could make it a subject of interest for the development of new synthetic methodologies or the synthesis of novel materials .
properties
IUPAC Name |
N-(1-cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-4-8-9(7(3)15-13-8)10(14)12-6(2)5-11/h6H,4H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEABIJIYVBRPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one](/img/structure/B2649483.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2649484.png)
![N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2649485.png)
![4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2649488.png)
![3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2649489.png)


![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one](/img/structure/B2649495.png)
![N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2649498.png)

![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2649500.png)
![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2649502.png)
![N'-(3-Methylsulfanylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2649504.png)